BenchChemオンラインストアへようこそ!

2,2-dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine

KATP channel opener vasorelaxant activity cardiovascular pharmacology

2,2-Dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine (CAS 591221-28-2) is a 1,4-benzothiazine heterocycle bearing a gem-dimethyl group at C-2 and a nitro substituent at C-6. It is established in the primary literature as the critical synthetic intermediate 13 in the preparation of a series of extraordinarily potent vascular KATP channel openers (KCOs).

Molecular Formula C10H12N2O2S
Molecular Weight 224.28
CAS No. 591221-28-2
Cat. No. B2983035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine
CAS591221-28-2
Molecular FormulaC10H12N2O2S
Molecular Weight224.28
Structural Identifiers
SMILESCC1(CNC2=C(S1)C=CC(=C2)[N+](=O)[O-])C
InChIInChI=1S/C10H12N2O2S/c1-10(2)6-11-8-5-7(12(13)14)3-4-9(8)15-10/h3-5,11H,6H2,1-2H3
InChIKeyNOEANMCVKSTVRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine (CAS 591221-28-2): A Key 6-Nitro-1,4-Benzothiazine Synthetic Intermediate for KATP Channel Opener Development


2,2-Dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine (CAS 591221-28-2) is a 1,4-benzothiazine heterocycle bearing a gem-dimethyl group at C-2 and a nitro substituent at C-6. It is established in the primary literature as the critical synthetic intermediate 13 in the preparation of a series of extraordinarily potent vascular KATP channel openers (KCOs) [1]. The compound is commercially available from Alfa Aesar at 97% purity (product H61098) with a reported melting point of 120–121 °C . Computed physicochemical properties include a LogP of 2.23–2.6, a polar surface area of 57.85 Ų, one hydrogen bond donor, and full compliance with Lipinski's Rule of Five, placing it within favorable drug-like chemical space [2].

Why 2,2-Dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine Cannot Be Replaced by Other C-6 Substituted or Unsubstituted 1,4-Benzothiazine Analogs


Generic substitution among 1,4-benzothiazine congeners is precluded by the steep and well-characterized structure–activity relationship (SAR) at the C-6 position. The electron-withdrawing character and redox capacity of the 6-nitro group are pharmacophoric determinants: the highest level of vasorelaxant KATP channel opener activity is achieved only when an electron-withdrawing group (NO₂, CF₃, or CN) occupies C-6 in combination with an appropriate N-4 substituent such as a cyclopentenone ring [1]. In contrast, the 6-unsubstituted analog (CAS 93301-19-0) lacks the requisite electron deficiency, the 6-bromo analog serves merely as a precursor to the 6-cyano derivative, and the 6-amino reduced form (CID 7084759) is essentially inactive (IC₅₀ > 50,000 nM against human PMI) [2]. Furthermore, the 2,2-gem-dimethyl motif is a compulsory structural feature derived from the cromakalim pharmacophore template, without which potency collapses. These orthogonal constraints at C-2 and C-6 make this specific nitro intermediate irreplaceable for any program aiming to access the >10,000-fold potency gain over levcromakalim that defines this chemotype [1].

Quantitative Differentiation Evidence for 2,2-Dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine Versus Closest Analogs


Vasorelaxant Potency of N-4-Functionalized Derivatives: The 6-Nitro Intermediate Enables >10,000-Fold Potency Gain Over Levcromakalim

The target compound (intermediate 13) is the direct synthetic precursor to 1,4-benzothiazine derivatives 4c, 5c, and 6c (bearing an N-4 cyclopentenone ring and C-6 NO₂, CF₃, or CN groups, respectively), which displayed vasorelaxant potency at least 10,000 times greater than that of the reference KATP opener levcromakalim (LCRK) in rat aortic rings precontracted with 20 mM KCl [1]. Specifically, the authentic 6-nitro N-4-pyrrolidinone derivative 'original 4a' (synthesized from intermediate 19, which is itself derived from the target intermediate 13) exhibited pIC₅₀ = 9.84 ± 0.15 (IC₅₀ ≈ 0.14 nM) with Emax = 100%, representing a potency approximately 1 log unit less than the cyclopentenone analog 4c but still dramatically higher than the 6-nitro-unsubstituted N-4 parent scaffold compounds 3a (pIC₅₀ = 6.91) and 3d (pIC₅₀ = 7.06) [2]. By comparison, levcromakalim exhibits an EC₅₀ of approximately 15–40 nM (pEC₅₀ ≈ 7.4–7.8) in equivalent rat aortic ring preparations [3].

KATP channel opener vasorelaxant activity cardiovascular pharmacology structure–activity relationship

Oxidation-State-Dependent Biological Activity: 6-Nitro Versus 6-Amino Benzothiazine

The 6-amino analog of the target compound—2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazin-6-amine (CID 7084759, the direct reduction product of the 6-nitro group)—was tested in high-throughput screening assays and found to be essentially devoid of biological activity. Against human mannose-6-phosphate isomerase (PMI), the 6-amino analog showed IC₅₀ > 50,000 nM at pH 7.4 and 23 °C in a G6PD-NADPH-coupled assay [1]. Against human apoptotic protease-activating factor 1, IC₅₀ > 100,000 nM [1]. While the 6-nitro intermediate itself is a synthetic precursor and not a terminal bioactive compound, its nitro oxidation state is indispensable: the nitro group serves as a critical electron-withdrawing pharmacophoric element in the final KATP channel openers, and its reduction to the 6-amino form abolishes all measurable target engagement in these assay systems [1]. This is consistent with the SAR established in the Cecchetti et al. series, where electron-withdrawing groups at C-6 (NO₂, CF₃, CN) are required for high potency whereas electron-donating substituents are detrimental [2].

nitro reduction prodrug activation enzyme inhibition redox pharmacology

Physicochemical Differentiation: Computed LogP, Polar Surface Area, and Lipinski Compliance Versus the 6-Unsubstituted Parent Benzothiazine

The introduction of the 6-nitro group into the 1,4-benzothiazine scaffold produces a measurable shift in key physicochemical parameters relative to the 6-unsubstituted parent compound 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine (CAS 93301-19-0, molecular formula C₁₀H₁₃NS, MW 179.28). The target compound (C₁₀H₁₂N₂O₂S, MW 224.28) gains three hydrogen bond acceptors (total HBA = 4 vs. 1 for the unsubstituted analog), a hydrogen bond donor (HBD = 1), and a polar surface area of 57.85 Ų [1]. Its computed LogP of 2.23–2.6 places it firmly within the optimal oral drug-likeness range (LogP 0–3), while the increased polar surface area relative to the unsubstituted scaffold (predicted PSA for C₁₀H₁₃NS: ~12 Ų) enhances aqueous solubility potential [1]. The compound fully satisfies Lipinski's Rule of Five with zero violations. These properties differentiate it from the more lipophilic 6-CF₃ and 6-Br analogs as well as the more polar 6-CN congener, each of which occupies a distinct region of drug-like chemical space and may be selected for different optimization strategies [2].

drug-likeness physicochemical profiling lead optimization ADME prediction

Commercial Availability with Defined Purity and Thermal Specification Versus Custom-Synthesis-Only Analogs

2,2-Dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine is commercially stocked by Alfa Aesar (Thermo Fisher Scientific) under product number H61098 at a certified purity of 97% [1]. The compound has a vendor-verified melting point of 120.00–121.00 °C, providing a straightforward identity and purity check by differential scanning calorimetry or capillary melting point determination . It is also available from abcr GmbH (catalog AB296670) and Xiya Reagent (catalog E1116007, ≥97.0%) . In contrast, the 6-CF₃ (intermediate 14), 6-CN (intermediate 15), and 6-Br (intermediate 12) analogs described in the same synthetic scheme are not listed as stocked catalog products by major international vendors and would require de novo custom synthesis, adding weeks to months of lead time and introducing uncertainty in purity and yield [2]. The 6-amino reduced analog, while listed in PubChem (CID 7084759), is primarily available as part of high-throughput screening libraries rather than as a characterized fine chemical [3].

chemical procurement quality control synthetic intermediate vendor specification

Validated Research and Procurement Application Scenarios for 2,2-Dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine


Medicinal Chemistry: Synthesis of Picomolar-Potency Vascular KATP Channel Openers via N-4 Functionalization

This compound is the established starting material for generating 1,4-benzothiazine-based KATP channel openers with vasorelaxant potency exceeding that of levcromakalim by more than four orders of magnitude. The robust synthetic route involves selective reduction of 6-nitrobenzothiazinone 10 with borane-THF to yield the target intermediate 13, followed by N-4 functionalization with cyclopentenone, lactam, or acyclic amide groups [1]. The resulting compounds (e.g., original 4a, pIC₅₀ = 9.84) are validated tools for studying KATP channel pharmacology in cardiovascular tissues and represent lead compounds for antihypertensive and cardioprotective drug discovery [1][2].

Scaffold-Hopping and Bioisostere Programs: Replacing the Benzopyran Nucleus of Cromakalim with a 1,4-Benzothiazine Core

The target compound embodies the successful scaffold-hopping strategy that replaced the benzopyran oxygen of cromakalim with a sulfur atom (1,4-benzothiazine nucleus) while retaining the gem-dimethyl and electron-withdrawing group pharmacophores. This transformation preserved and dramatically amplified KATP channel opener activity, establishing the 1,4-benzothiazine as a privileged scaffold for ion channel modulation [1]. Researchers engaged in bioisosteric replacement or scaffold diversification programs can use this intermediate as a direct entry point to explore N-4 and C-6 SAR space without repeating the multistep core synthesis [1][2].

Parallel Synthesis and Library Production: A Stocked C-6 Nitro Building Block for Diversification at N-4

Because the compound is commercially available at 97% purity with a defined melting point (120–121 °C) from multiple vendors, it is immediately suitable for parallel synthesis campaigns. The free N-4 position can be functionalized with a wide variety of electrophilic reagents (acyl chlorides, alkyl halides, sulfonyl chlorides, isocyanates) to generate diverse compound libraries for screening against KATP and related ion channel targets [1][3]. The gem-dimethyl group at C-2 provides steric definition, while the C-6 nitro group can be selectively reduced or maintained as an electron-withdrawing element depending on the desired library design [1].

Redox-Active Prodrug and Nitroreductase Substrate Research

The 6-nitro group of this benzothiazine scaffold is structurally analogous to the nitroaromatic moiety found in antitubercular benzothiazinones (BTZs) such as BTZ043 and PBTZ169, which require enzymatic nitro reduction to a nitroso intermediate for covalent DprE1 inhibition [4]. While the target compound itself is not a BTZ, its 6-nitro-1,4-benzothiazine core provides a useful comparator scaffold for studying nitroreductase substrate specificity, hypoxia-selective prodrug activation, and the redox chemistry of nitroaromatic heterocycles in a system where the N-4 position remains available for further derivatization [1][4].

Quote Request

Request a Quote for 2,2-dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.